molecular formula C11H15NO5 B7721639 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid

4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid

Cat. No.: B7721639
M. Wt: 241.24 g/mol
InChI Key: RMDJBDOVGOCZJZ-UHFFFAOYSA-N
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Description

4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a tert-butoxycarbonylamino-methyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of tert-butyl 4-(bromomethyl)benzoate with furan-2-carboxylic acid under basic conditions to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol under appropriate conditions.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.

Major Products:

  • Oxidized derivatives of the furan ring.
  • Alcohol derivatives from the reduction of the carboxylic acid group.
  • Free amine from the removal of the tert-butoxycarbonyl group.

Scientific Research Applications

4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is removed in vivo to release the active amine, which then interacts with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

  • 4-(Tert-butoxycarbonylamino-methyl)benzoic acid
  • 4-(Tert-butoxycarbonylamino-methyl)phenylboronic acid

Comparison:

    4-(Tert-butoxycarbonylamino-methyl)benzoic acid: Similar in structure but with a benzoic acid moiety instead of a furan ring. It is used in similar synthetic applications but may have different reactivity and biological activity.

    4-(Tert-butoxycarbonylamino-methyl)phenylboronic acid: Contains a boronic acid group, which provides unique reactivity for Suzuki coupling reactions. .

4-(Tert-butoxycarbonylamino-methyl)-furan-2-carboxylic acid stands out due to its furan ring, which imparts unique electronic properties and reactivity, making it valuable in specific synthetic and medicinal applications.

Properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-5-7-4-8(9(13)14)16-6-7/h4,6H,5H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDJBDOVGOCZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=COC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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